![molecular formula C21H26N4O2S B2522345 N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899957-71-2](/img/structure/B2522345.png)
N-cyclohexyl-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The most popular approaches for the synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound such as density, melting point, boiling point, etc., are not available in the retrieved information .Scientific Research Applications
Synthesis and Derivative Applications
Synthesis Techniques : The compound and its derivatives are synthesized through methods such as the Michael reaction, leading to substituted 1,3-cyclohexadienes and thieno[2,3-d]pyrimidine-4(3H)-thiones. These techniques offer pathways to various heterocyclic structures with potential biological activity (Dyachenko, V. D., Dyachenko, A., & Chernega, A. N., 2004).
Antimicrobial Activity : Certain derivatives synthesized from the core structure have demonstrated antimicrobial properties. For example, some new pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from 2-chloro-6-ethoxy-4-acetylpyridine, showed antibacterial and antifungal activities comparable to standard drugs (Hossan, A., Abu-Melha, H. M. A., Al-Omar, M., & Amr, A., 2012).
Heterocyclic Compounds : The versatility of this compound is further showcased in the synthesis of new heterocycles incorporating the antipyrine moiety, highlighting a broad spectrum of potential pharmacological applications (Bondock, S., Rabie, R., Etman, H., & Fadda, A., 2008).
Thiazolidine and Pyridone Derivatives : Research also extends to the synthesis of thiazolidine, bisthiazolidine, thiazole, and pyridone derivatives, showcasing a broad chemical diversity and potential for discovering new biological activities (Ali, G. E., Helal, M., Mohamed, Y., Ali, A. A. M., & Ammar, Y., 2010).
Antitumor Activity : The compound has been involved in synthesizing novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives with potential antitumor activities. This suggests its role as a precursor in developing cancer therapeutics (Albratty, M., El-Sharkawy, K., & Alam, S., 2017).
properties
IUPAC Name |
N-cyclohexyl-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2S/c26-19(23-15-7-2-1-3-8-15)14-28-20-17-10-6-11-18(17)25(21(27)24-20)13-16-9-4-5-12-22-16/h4-5,9,12,15H,1-3,6-8,10-11,13-14H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUDYZDWHPJERM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.